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Compound of Interest

Compound Name: Carbacyclin

Cat. No.: B2693374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Carbacyclin, a chemically stable synthetic analog of prostacyclin (PGI₂), is a potent prostanoid

that plays a significant role in cardiovascular research.[1][2] Unlike the endogenous PGI₂,

which is chemically labile, Carbacyclin's stability provides a distinct advantage for in vitro and

potential therapeutic applications.[1] This technical guide offers an in-depth overview of the in

vitro characterization of Carbacyclin, detailing its mechanism of action, receptor binding

affinity, effects on second messengers, and its pharmacological profile in key cellular systems.

The guide includes structured quantitative data, detailed experimental protocols, and

visualizations of signaling pathways and experimental workflows to support researchers in the

fields of hemostasis, thrombosis, and cardiovascular pharmacology.
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Property Value

IUPAC Name

(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-

hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-

pentalen-2-ylidene]pentanoic acid

Molecular Formula C₂₁H₃₄O₄

Molecular Weight 350.5 g/mol

CAS Number 69552-46-1

Solubility Soluble in ethanol

Stability

Chemically stable analog of prostacyclin. For

optimal stability in solution, it is recommended to

prepare a concentrated stock in a suitable

solvent like DMSO or ethanol and store aliquots

at -20°C. Aqueous solutions should be prepared

fresh.

Mechanism of Action
Carbacyclin exerts its biological effects through a primary and a secondary signaling pathway.

2.1 Primary Pathway: Prostacyclin (IP) Receptor Activation

Carbacyclin is a potent agonist of the prostacyclin receptor (IP receptor), a G-protein coupled

receptor (GPCR).[2][3] The activation of the IP receptor, which is coupled to a stimulatory G-

protein (Gs), initiates a signaling cascade that is central to Carbacyclin's primary

pharmacological effects.

Upon binding to the IP receptor on the surface of platelets and vascular smooth muscle cells,

the Gs alpha subunit is activated. This, in turn, stimulates adenylyl cyclase, an enzyme that

catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate

(cAMP). The resulting elevation in intracellular cAMP levels activates Protein Kinase A (PKA).

PKA then phosphorylates various downstream targets, leading to a decrease in intracellular

calcium concentrations. This cascade ultimately results in the inhibition of platelet activation

and aggregation, as well as the relaxation of vascular smooth muscle, leading to vasodilation.
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Carbacyclin's primary signaling pathway.

2.2 Secondary Pathway: PPARδ Activation

In addition to its canonical IP receptor-mediated pathway, Carbacyclin has been shown to act

as an agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear

receptor. This activation is independent of the IP receptor signaling pathway. In

cardiomyocytes, for instance, Carbacyclin induces the expression of carnitine

palmitoyltransferase-1 (CPT-1), a key enzyme in fatty acid oxidation, through a PPARδ-

dependent mechanism. This suggests that Carbacyclin may play a role in modulating cardiac

energy metabolism.
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Carbacyclin's secondary signaling pathway.

Quantitative In Vitro Data
The following tables summarize the key quantitative parameters for the in vitro activity of

Carbacyclin. It is important to note that some values are estimated based on relative potency

to prostacyclin (PGI₂) due to the limited availability of direct measurement data in public

literature.
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Table 1: Receptor Binding Affinity

Parameter Receptor Species
Cell
Type/Prepar
ation

Value Notes

Ki IP Receptor Human

CHO-K1 cells

expressing

human IP

receptor

Estimated in

the low

nanomolar

range

This

estimation is

based on the

pKi of 8.7 for

the

antagonist

RO1138452

in a

competitive

binding assay

using

Carbacyclin

as the

agonist.

Table 2: Second Messenger Activation (cAMP Accumulation)

Parameter
Cell
Type/Preparati
on

Species Value Notes

EC₅₀ Human Platelets Human
~10-100 nM

(Estimated)

Estimated based

on the activity of

similar

prostacyclin

analogs.

Efficacy
Human Platelet

Membranes
Human

Same efficacy as

Prostaglandin E₁

(PGE₁)

Demonstrates

potent

stimulation of

adenylyl cyclase.
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Table 3: Functional Assays

Assay Agonist Species
Cell
Type/Prep
aration

Paramete
r

Value Notes

Platelet

Aggregatio

n Inhibition

ADP Human

Platelet-

Rich

Plasma

(PRP)

IC₅₀
~33.3 nM

(Estimated)

Based on a

reported

relative

potency of

0.03 times

that of

prostacycli

n, which

has an IC₅₀

of

approximat

ely 1 nM.

Platelet

Aggregatio

n Inhibition

Collagen Human

Platelet-

Rich

Plasma

(PRP)

IC₅₀
~33.3 nM

(Estimated)

Based on a

reported

relative

potency of

0.03 times

that of

prostacycli

n, which

has an IC₅₀

of

approximat

ely 1 nM.

Inhibition of

DNA

Synthesis

Endothelin Rat

Vascular

Smooth

Muscle

Cells

-

Active in

the

nanomolar

range

A specific

IC₅₀ value

is not

available.
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Detailed methodologies for the key in vitro assays used to characterize Carbacyclin are

provided below.

4.1 Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of Carbacyclin for the IP receptor by measuring

its ability to compete with a radiolabeled ligand.

Materials and Reagents:

Cell Membranes: Prepared from a cell line recombinantly expressing the human IP

receptor (e.g., HEK293, CHO cells).

Radioligand: A high-affinity IP receptor ligand, such as [³H]-iloprost.

Test Compound: Carbacyclin sodium salt.

Non-specific Binding Control: A high concentration of an unlabeled IP receptor agonist

(e.g., 10 µM iloprost).

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Glass fiber filters (e.g., GF/C).

Scintillation cocktail and counter.

Procedure:

Prepare serial dilutions of Carbacyclin in the assay buffer.

In a 96-well plate, add the assay buffer, radioligand (at a concentration near its Kd), cell

membranes, and varying concentrations of Carbacyclin. For total binding, omit

Carbacyclin. For non-specific binding, add the non-specific binding control.

Incubate at room temperature for 60-120 minutes to reach binding equilibrium.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://www.benchchem.com/product/b2693374?utm_src=pdf-body
https://www.benchchem.com/product/b2693374?utm_src=pdf-body
https://www.benchchem.com/product/b2693374?utm_src=pdf-body
https://www.benchchem.com/product/b2693374?utm_src=pdf-body
https://www.benchchem.com/product/b2693374?utm_src=pdf-body
https://www.benchchem.com/product/b2693374?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2693374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

Wash the filters multiple times with ice-cold wash buffer.

Quantify the radioactivity on the filters using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the log concentration of Carbacyclin to

generate a competition curve.

Determine the IC₅₀ value using non-linear regression.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Workflow for Radioligand Competition Binding Assay.
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4.2 cAMP Accumulation Assay

This functional assay measures the ability of Carbacyclin to stimulate intracellular cAMP

production.

Materials and Reagents:

A cell line expressing the IP receptor (e.g., HEK293-IP or human platelets).

Carbacyclin sodium salt.

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Cell lysis buffer.

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

Seed cells in a 96-well plate and culture overnight.

Wash the cells with serum-free medium.

Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C.

Add serial dilutions of Carbacyclin to the wells.

Incubate for a defined period (e.g., 30 minutes) at 37°C.

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

Measure intracellular cAMP levels using the chosen detection method.

Data Analysis:

Generate a standard curve using known concentrations of cAMP.

Calculate the cAMP concentration in each sample from the standard curve.
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Plot the cAMP concentration against the logarithm of the Carbacyclin concentration.

Determine the EC₅₀ value from the resulting dose-response curve.
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Workflow for cAMP Accumulation Assay.

4.3 Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)

This assay measures the inhibitory effect of Carbacyclin on agonist-induced platelet

aggregation.

Materials and Reagents:

Freshly drawn human blood collected in 3.2% sodium citrate.

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

Carbacyclin sodium salt.

Platelet agonist (e.g., ADP or collagen).

Light Transmission Aggregometer.

Procedure:

Prepare PRP by centrifuging whole blood at a low speed (e.g., 150-200 x g) for 15-20

minutes.

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for

15-20 minutes.

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

Pipette PRP into aggregometer cuvettes with stir bars and incubate at 37°C.

Add different concentrations of Carbacyclin or vehicle control to the PRP and incubate for

2-5 minutes.

Initiate platelet aggregation by adding a submaximal concentration of the platelet agonist.

Record the change in light transmission for 5-10 minutes.
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Data Analysis:

Determine the maximum aggregation for each concentration of Carbacyclin.

Calculate the percentage of inhibition of aggregation relative to the vehicle control.

Plot the percentage of inhibition against the logarithm of the Carbacyclin concentration to

generate a dose-response curve.

Determine the IC₅₀ value from the curve.
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Workflow for Platelet Aggregation Assay.
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Conclusion
Carbacyclin is a valuable research tool for investigating the prostacyclin signaling pathway

and its role in cardiovascular physiology. Its chemical stability and potent biological activity

make it a reliable compound for in vitro studies of platelet function, vasodilation, and related

cellular processes. This technical guide provides a comprehensive summary of the in vitro

characterization of Carbacyclin, offering quantitative data, detailed experimental protocols,

and visual aids to assist researchers in their experimental design and data interpretation. While

precise, directly measured quantitative values for some parameters remain elusive in publicly

available literature, the provided data and methodologies offer a solid foundation for the

scientific community to further explore the multifaceted actions of this important prostacyclin

analog.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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